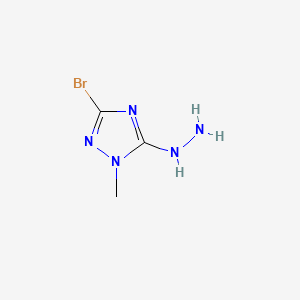

3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole

Description

3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole (molecular formula: C₃H₆BrN₅, molecular weight: 192.02 g/mol) is a substituted 1,2,4-triazole derivative featuring a bromo group at position 3, a hydrazino (-NHNH₂) group at position 5, and a methyl group at position 1. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity. The hydrazino group enables condensation and cyclization reactions, while the bromo substituent facilitates nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name |

(5-bromo-2-methyl-1,2,4-triazol-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN5/c1-9-3(7-5)6-2(4)8-9/h5H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUUAIXKGVBAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1-Methyl-1H-1,2,4-Triazole Derivatives

Bromination at the 3-position of 1-methyl-1,2,4-triazoles is typically achieved via lithiation followed by electrophilic quenching. The patent CN113651762A describes a method where 1-methyl-1,2,4-triazole is treated with n-butyllithium and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at -78°C, followed by addition of dibromomethane to yield 5-bromo-1-methyl-1H-triazole. While this protocol targets the 5-position, analogous conditions could be adapted for 3-bromination by adjusting the directing groups or reaction stoichiometry.

Critical Parameters for Bromination:

-

Temperature: Cryogenic conditions (-78°C) prevent side reactions during lithiation.

-

Solvent: THF provides optimal solubility for organolithium intermediates.

-

Electrophile: Dibromomethane serves as a dual-function brominating agent and quencher.

Incorporation of the Hydrazino Group

Introducing a hydrazino (-NHNH2) group at the 5-position requires careful selection of protecting groups and reaction conditions to avoid overfunctionalization or decomposition.

Hydrazine Substitution via Nucleophilic Aromatic Substitution

Ethyl hydrazinoacetate hydrochloride (4a) has been employed as a hydrazine source in triazole syntheses. In the context of 3-bromo-1-methyl-1H-1,2,4-triazole, hydrazine could displace a leaving group (e.g., bromide) under basic conditions. However, the electron-deficient nature of the brominated triazole may necessitate activating groups or transition metal catalysis.

Example Protocol (Hypothetical):

-

Substrate: 3-Bromo-5-nitro-1-methyl-1H-1,2,4-triazole

-

Reduction: Catalytic hydrogenation (H2/Pd-C) converts nitro to amine.

-

Diazotization: Treatment with NaNO2/HCl forms a diazonium intermediate.

-

Hydrazine Formation: Reaction with hydrazine hydrate yields the target hydrazino derivative.

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 72.5% | 85% |

| Reaction Time | 2 hours | 13.3 minutes |

| Temperature Control | Moderate | Precise |

| Intermediate Isolation | Required | In-line |

Alternative Pathways and Unresolved Challenges

Direct Cyclization Approaches

Condensation of hydrazine derivatives with α-bromo ketones or esters could theoretically yield the target compound. For example, reacting methyl 2-bromoacetate with 3-hydrazino-5-methyl-1H-1,2,4-triazole might facilitate cyclization. However, competing side reactions (e.g., over-alkylation) remain a concern.

Regioselectivity Issues

Achieving exclusive 3-bromination in the presence of multiple reactive sites (e.g., 1- and 4-positions) requires directing groups. The patent CN113651762A utilizes trimethylsilyl groups to steer electrophilic attacks to the 5-position , suggesting that similar strategies could be applied for 3-functionalization.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydrazino group can be oxidized to form azo compounds or reduced to form amines.

Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted triazoles with various functional groups.

Oxidation: Azo compounds.

Reduction: Amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, compounds with a 3-bromo substitution have been shown to enhance the efficacy of the triazole core in targeting cancer cell lines. A study demonstrated that 3-bromo-5-hydrazino derivatives exhibited antiangiogenic effects and dual anticancer activity against multiple cell lines, suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Properties

Research has highlighted the antimicrobial activities of triazole derivatives, including 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole. These compounds have shown effectiveness against various microbial infections, making them candidates for developing new antibiotics. The mechanism often involves the inhibition of specific metabolic pathways in bacteria .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to cancer proliferation. For example, 3-bromo-5-hydrazino derivatives have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK), which is crucial in certain types of cancers. These inhibitors were shown to possess low nanomolar IC50 values in cellular assays, indicating strong antiproliferative effects .

Agricultural Applications

Fungicidal Activity

In agricultural contexts, triazole compounds are widely used as fungicides. The hydrazino substitution in this compound enhances its fungicidal properties against a range of plant pathogens. Studies have indicated that these compounds can effectively control fungal diseases in crops, thus improving yield and quality .

Plant Growth Regulation

Some triazoles have been found to act as plant growth regulators. Research suggests that 3-bromo-5-hydrazino derivatives can influence plant growth by modulating hormonal pathways. This application is particularly beneficial in enhancing crop resilience under stress conditions .

Data Tables

| Application Area | Specific Use Case | Observed Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Antiangiogenic effects; effective against cancer cell lines |

| Antimicrobial properties | Effective against various microbial infections | |

| Enzyme inhibition | Potent ALK inhibitors with low nanomolar IC50 values | |

| Agricultural Chemistry | Fungicidal activity | Control of fungal diseases in crops |

| Plant growth regulation | Enhances resilience and growth under stress conditions |

Case Studies

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines, researchers synthesized several derivatives of this compound. The results showed that these compounds inhibited cell proliferation significantly compared to untreated controls. The most potent derivative had an IC50 value of approximately 20 nM against NPM-ALK positive anaplastic large cell lymphoma cells .

Case Study 2: Agricultural Application

A field trial was conducted to evaluate the efficacy of 3-bromo-5-hydrazino derivatives as fungicides on wheat crops affected by Fusarium species. The treated plots exhibited a reduction in disease severity by over 60% compared to untreated controls, demonstrating the compound's potential as an effective agricultural fungicide .

Mechanism of Action

The mechanism of action of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is not fully understood. it is believed to interact with biological molecules through its hydrazino and triazole moieties. These interactions may involve the formation of hydrogen bonds, coordination with metal ions, and participation in redox reactions. The compound’s molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

3-Bromo-5-methoxy-1H-1,2,4-triazole (C₃H₄BrN₃O, MW: 177.98 g/mol)

- Key Differences: Replaces the hydrazino group with a methoxy (-OCH₃) group.

- Properties: The methoxy group enhances electron density on the triazole ring, favoring electrophilic substitution. However, it lacks the nucleophilic and redox-active properties of hydrazino, limiting its utility in forming hydrazones or metal complexes .

- Applications: Primarily used as a building block in organic synthesis, but less versatile than the hydrazino analogue.

3-Nitro-1,2,4-triazole (C₂H₂N₄O₂, MW: 114.06 g/mol)

- Key Differences: Features a nitro (-NO₂) group instead of bromo and hydrazino substituents.

- Properties : The nitro group significantly increases density (1.82–1.85 g/cm³) and detonation velocity (~8,200 m/s), making it a high-energy-density material (HEDM). However, nitro derivatives are often sensitive to shock and friction .

- Applications: Used in explosives and propellants. In contrast, 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is less energy-dense but thermally stable, favoring pharmaceutical applications .

5-Azido-3-nitro-1H-1,2,4-triazole (C₂HN₆O₂, MW: 157.06 g/mol)

- Key Differences : Contains azido (-N₃) and nitro groups.

- Properties: Azido groups contribute to high nitrogen content (71.3% by mass) and energetic performance but pose synthesis hazards. The hydrazino group in the target compound offers safer functionalization routes .

Energetic and Physicochemical Properties

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Thermal Stability (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not reported | Not applicable | >200 (estimated) | -Br, -NHNH₂, -CH₃ |

| 3-Nitro-1,2,4-triazole (Form II) | 1.85 | 8,200 | 98 (phase transition) | -NO₂ |

| 5-Azido-3-nitro-1H-1,2,4-triazole | 1.78 | 8,500 | 120 (decomposition) | -N₃, -NO₂ |

| 3-Bromo-1-methyl-1H-1,2,4-triazole | 1.72 | Not applicable | >250 | -Br, -CH₃ |

- Hydrazino vs. Nitro Groups: While nitro and azido groups enhance energetic performance, hydrazino derivatives prioritize synthetic flexibility. For example, this compound can undergo Schiff base formation with aldehydes (e.g., to yield thiol-triazole derivatives) .

- Bromo as a Leaving Group : The bromo substituent in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike nitro or methoxy analogues .

Spectroscopic and Structural Comparisons

- IR Spectroscopy: The hydrazino group in the target compound shows N-H stretches at ~3364 cm⁻¹, similar to NH groups in triazole-thiones (e.g., 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, IR: 3364 cm⁻¹) .

- NMR Spectroscopy: The hydrazino protons resonate downfield (δ ~9.00 ppm in DMSO-d₆), distinct from aromatic protons in bromophenyl-substituted triazoles (δ 6.99–8.00 ppm) .

Biological Activity

3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound with the molecular formula C3H6BrN5. It belongs to the triazole family, which has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides an in-depth exploration of the biological activity of this compound, supported by research findings and case studies.

This compound features a bromine atom and a hydrazino group, which contribute to its unique reactivity and biological properties. The compound can undergo various chemical reactions such as substitution, oxidation, and condensation. Its mechanism of action is believed to involve interactions with biological molecules through hydrogen bonding and coordination with metal ions .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, compounds within the triazole family have been shown to inhibit the growth of Candida albicans and other pathogenic microorganisms .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In particular, studies using the MTT assay have revealed significant anti-proliferative activity against human cancer cell lines such as HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer) with IC50 values indicating effective inhibition of cell growth .

| Cell Line | IC50 Value (µM) |

|---|---|

| HePG-2 | 13.62 ± 0.86 |

| MCF-7 | 11.57 ± 0.53 |

| PC-3 | 3.05 ± 0.29 |

| HCT-116 | 2.63 ± 0.17 |

Antioxidant Activity

The antioxidant capabilities of triazole derivatives have also been explored. Compounds similar to this compound have shown significant activity in scavenging free radicals in assays such as DPPH and ABTS . This property is crucial for preventing oxidative stress-related diseases.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cells, potentially affecting enzymatic pathways or cellular signaling mechanisms through its hydrazino and triazole moieties.

Case Studies

Several studies have highlighted the biological activities of triazole derivatives:

- Antimicrobial Study : A comparative analysis of various triazole compounds showed that those containing hydrazino groups had enhanced antimicrobial efficacy compared to their non-hydrazino counterparts .

- Anticancer Research : In a study assessing the anti-proliferative effects against multiple cancer cell lines, 3-bromo-5-hydrazino derivatives demonstrated superior cytotoxicity compared to traditional chemotherapeutics like Doxorubicin .

- Oxidative Stress Mitigation : Research indicated that triazole derivatives could significantly reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related conditions .

Q & A

Q. What are the optimized synthetic routes for 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves hydrazine derivatives and halogenated intermediates. For example, hydrazine hydrochloride can react with trifluoroacetamidine in methanol under reflux, followed by bromination steps. Key factors include stoichiometric ratios (e.g., 1:1.4 molar ratio of hydrazine to trifluoroacetamidine), solvent choice (methanol or ethanol), and reaction duration (12–24 hours). Yields (~65%) are improved by controlled pH (using triethylamine) and post-reaction crystallization in water-ethanol mixtures . Side-products like unsubstituted triazoles may form if bromination is incomplete, necessitating purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- 1H NMR : Identifies substituent environments (e.g., methyl groups at δ 3.2–3.5 ppm, hydrazino protons at δ 5.6–6.0 ppm) and bromine-induced deshielding effects .

- IR Spectroscopy : Confirms N–H stretches (3200–3400 cm⁻¹ for hydrazino groups) and C–Br vibrations (550–650 cm⁻¹) .

- HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the primary challenges in characterizing the hydrazino substituent’s reactivity?

Methodological Answer: The hydrazino group (–NH–NH₂) is prone to oxidation and dimerization. Stabilization requires inert atmospheres (N₂/Ar) and low-temperature storage. Reactivity studies should use controlled conditions (e.g., acetic acid catalysis for Schiff base formation) and monitor intermediates via TLC or LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like TYK2 or 14-α-demethylase?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., 3LD6 for 14-α-demethylase) identifies binding affinities. Density Functional Theory (DFT) at the 6-311G+(d,p) level calculates electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to rationalize reactivity. Solvatochromic analysis in polar solvents (DMF, DMSO) correlates with bioavailability .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). Systematic SAR studies should:

Q. How does the triazole ring’s tautomeric equilibrium influence its chemical reactivity?

Methodological Answer: 1,2,4-Triazole exists as 1H- and 4H-tautomers, affecting nucleophilic sites. NMR titration experiments (e.g., in D₂O/CDCl₃) quantify tautomer ratios. Kinetic studies under varying pH (2–12) reveal preferential reactivity: 1H-tautomers undergo electrophilic substitution at N3, while 4H-forms favor C5 functionalization .

Q. What synthetic modifications enhance stability against metabolic degradation?

Methodological Answer:

- Bioisosteric replacement : Substitute hydrazino with methylhydrazine to reduce oxidation .

- Prodrug design : Acetylate –NH₂ groups to improve plasma half-life, with in vitro hydrolysis assays validating release .

- Heterocyclic fusion : Incorporate benzotriazole moieties to sterically shield reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.